molecular formula C8H13N3O3S B295096 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B295096
M. Wt: 231.27 g/mol
InChI Key: RPRRNSCTJBHMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The exact mechanism of action of 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve immune function. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one in lab experiments is its high purity and yield. It is also relatively easy to synthesize using the optimized method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one. One area of interest is its potential use as a pesticide in agriculture. Another area of interest is its potential use in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these and other areas.

Synthesis Methods

7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is synthesized using a multistep process involving the reaction of 2-amino-4-methylthiazole with formaldehyde and then with formic acid. The product is then treated with sodium nitrite and ammonium chloride to obtain the desired compound. This method has been optimized for high yield and purity.

Scientific Research Applications

The compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has shown promise as an anti-inflammatory and anti-tumor agent. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been investigated for its potential use in the production of polymers and other materials.

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

7,7-bis(hydroxymethyl)-3-methyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C8H13N3O3S/c1-10-4-9-7-11(5-10)6(14)8(2-12,3-13)15-7/h12-13H,2-5H2,1H3

InChI Key

RPRRNSCTJBHMIV-UHFFFAOYSA-N

SMILES

CN1CN=C2N(C1)C(=O)C(S2)(CO)CO

Canonical SMILES

CN1CN=C2N(C1)C(=O)C(S2)(CO)CO

Origin of Product

United States

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